molecular formula C13H27ClO2 B095356 2-Propanol, 1-chloro-3-(decyloxy)- CAS No. 18371-72-7

2-Propanol, 1-chloro-3-(decyloxy)-

Cat. No.: B095356
CAS No.: 18371-72-7
M. Wt: 250.8 g/mol
InChI Key: YIEWJUDIKXQGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

CAS No.

18371-72-7

Molecular Formula

C13H27ClO2

Molecular Weight

250.8 g/mol

IUPAC Name

1-chloro-3-decoxypropan-2-ol

InChI

InChI=1S/C13H27ClO2/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14/h13,15H,2-12H2,1H3

InChI Key

YIEWJUDIKXQGKF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOCC(CCl)O

Canonical SMILES

CCCCCCCCCCOCC(CCl)O

Other CAS No.

18371-72-7

Synonyms

1-Chloro-3-(decyloxy)-2-propanol

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1-Chloro-3-(decyloxy)-2-propanol
  • Synonyms: 3-Chloro-2-hydroxypropyl decyl ether, 2-Propanol, 1-chloro-3-(decyloxy)- .
  • CAS No.: 91778-87-9
  • Molecular Formula : C₁₃H₂₇ClO₂
  • Molecular Weight : 262.80 g/mol

Structural Features: The compound consists of a propanol backbone with a chlorine atom at position 1 and a decyloxy (C₁₀H₂₁O) group at position 3. The decyl chain imparts significant hydrophobicity, while the hydroxyl and chloro groups contribute to polar interactions. This structure makes it a versatile intermediate in organic synthesis, particularly in surfactant production or lipid-based formulations .

Comparison with Similar Compounds

Alkyloxy-Substituted Chloropropanol Derivatives

Compounds with varying alkyl chain lengths or structural modifications exhibit distinct physicochemical and functional properties:

Compound CAS No. Molecular Formula Alkyl Chain Length Key Applications
1-Chloro-3-(decyloxy)-2-propanol 91778-87-9 C₁₃H₂₇ClO₂ C₁₀ (decyl) Surfactants, organic intermediates
1-Chloro-3-(dodecyloxy)-2-propanol 17677-15-5 C₁₅H₃₁ClO₂ C₁₂ (dodecyl) Potential emulsifiers, lipid modifications
1-Chloro-3-(octadecyloxy)-2-propanol N/A C₂₁H₄₃ClO₂ C₁₈ (stearyl) Lipophilic stabilizers, long-chain surfactants

Key Observations :

  • Chain Length and Hydrophobicity: Longer alkyl chains (e.g., octadecyloxy) increase lipophilicity, enhancing suitability for non-polar solvents or lipid membranes. The decyloxy variant balances moderate hydrophobicity with solubility in organic solvents .
  • Synthesis : These compounds are typically synthesized via nucleophilic substitution reactions between epichlorohydrin and the corresponding alcohol (e.g., decyl alcohol for the decyloxy derivative) .

Aromatic-Substituted Chloropropanol Derivatives

Substitution of the alkyl chain with aromatic groups introduces distinct reactivity and applications:

Compound CAS No. Molecular Formula Aromatic Group Key Applications
1-Chloro-3-(1-naphthoxy)-2-propanol 132005-35-7 C₁₃H₁₃ClO₂ 1-Naphthyl Intermediate in β-blocker synthesis (e.g., propranolol)
1-Chloro-3-(4-chlorophenoxy)-2-propanol 39735-79-0 C₉H₉Cl₂O₂ 4-Chlorophenyl Pharmaceutical intermediates, agrochemicals

Key Observations :

  • Reactivity : Aromatic groups (e.g., naphthyl) enable π-π stacking and electrophilic substitution reactions, critical in drug synthesis. The 1-naphthoxy derivative is pivotal in synthesizing (S)-adrenergic β-blockers with enantioselective efficiency up to 88% using Yarrowia lipolytica .
  • Electron Effects: Chlorine on the phenyl ring (e.g., 4-chlorophenoxy) enhances electron-withdrawing effects, influencing reaction kinetics in nucleophilic substitutions .

Functional Group Variations

Modifications beyond alkyl/aryl substitutions further diversify applications:

Compound CAS No. Functional Modifications Key Applications
1-Chloro-3-[(phenylmethyl)amino]-2-propanol 198755-87-2 Benzylamino group Chiral intermediates in drug synthesis
1-tert-Butylamino-3-(6-chloro-m-tolyloxy)-2-propanol 15148-80-8 Tert-butylamino and chlorotolyloxy Cardiovascular drug precursors

Key Observations :

  • Amino Substitutions: Introduction of amino groups (e.g., benzylamino) facilitates chiral resolution and use in enantiopure pharmaceuticals, such as antihypertensive agents .
  • Biocatalytic Utility: Pseudomonas aeruginosa lipases demonstrate enantioselective transesterification of chloropropanol derivatives, highlighting their role in asymmetric synthesis .

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